molecular formula C6H6O3 B165081 2-Methyl-3-furoic acid CAS No. 6947-94-0

2-Methyl-3-furoic acid

Cat. No. B165081
CAS RN: 6947-94-0
M. Wt: 126.11 g/mol
InChI Key: CFGQZVOVFIZRMN-UHFFFAOYSA-N
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Description

2-Methyl-3-furoic acid is a furoic acid . It can be used in a palladium-catalyzed cross-coupling between heteroaryl carboxylic acids and aryl bromides leading to arylated heterocycles .


Synthesis Analysis

2-Methyl-3-furoic acid can be synthesized using a palladium-catalyzed cross-coupling between heteroaryl carboxylic acids and aryl bromides . Another method involves the protection of one of the hydroxyl groups of ethylene glycol by adding excess equivalents of the diol than long chain alkyl halide .


Molecular Structure Analysis

The molecular formula of 2-Methyl-3-furoic acid is C6H6O3 . The structure is also available as a 2d Mol file or as a computed 3d SD file .


Chemical Reactions Analysis

2-Methyl-3-furoic acid can participate in Diels–Alder reactions with maleimide dienophiles . It can also be used in the synthesis of Furan-2,5- and furan-2,4-dicarboxylic acid via a disproportionation reaction .


Physical And Chemical Properties Analysis

2-Methyl-3-furoic acid has a molecular weight of 126.11 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 .

Scientific Research Applications

3-Methyl-2-Furoic Acid and 3-Methylfuran

The compound 3-Methyl-2-furoic acid is involved in various chemical reactions, including decarboxylation, esterification of substituted monobasic acids, hydrolysis of esters and lactones, often using copper powder as a reagent (Burness, 2003).

Carboxylation and Furan Stability

Carboxylation impacts the stability of the furan ring, as evident in the study of 2-furoic acid. The dissociation of furan by low-energy electrons is enhanced by carboxylation due to the overlap of furan and carboxyl π orbitals, transforming the nondissociative π2 resonance of the furan ring into a dissociative resonance. This phenomenon is supported by experimental studies and density functional theory (DFT) calculations (Zawadzki et al., 2020).

Thermal Degradation in Food Processing

2-Methyl-3-furoic acid, through the thermal degradation of 2-furoic acid and furfuryl alcohol, contributes to the formation of furan and 2-methylfuran in food, especially under dry conditions and high temperatures (around 140-160°C). This reaction is particularly relevant in understanding the formation of these compounds in roasted coffee products (Delatour et al., 2020).

Chemical Analysis and Detection Methods

High-performance Liquid Chromatography in Honey Analysis

2-Methyl-3-furoic acid, as well as its related compounds like hydroxymethylfurfural, furfural, and furan-2-carboxylic acid, are detectable in honey samples using high-performance liquid chromatography. This method, through a clean-up step and UV detection, allows the determination of these compounds in different botanical honey samples (Nozal et al., 2001).

Micellar Electrokinetic Chromatography in Honey and Vegetable Oils

A micellar electrokinetic chromatography (MEKC) method has been developed for the simultaneous determination of furanic compounds, including 2-furoic acid, in honey and vegetable oils. This method is validated in terms of linearity, detection limits, precision, and recoveries, proving to be efficient in the determination and analysis of these compounds in food products (Wong et al., 2012).

Industrial Applications and Catalytic Reactions

Selective Hydrogenation and Methyl Esterification

The hydrogenation and methyl esterification of furoic acid over Pd/γ-Al2O3 catalysts have been extensively studied, revealing the potential of these reactions in the industrial synthesis of valuable compounds like methyl tetra-hydro-furan formiate. The conditions have been optimized to achieve high conversion, selectivity, and yield, showcasing the process's efficiency and stability over extended periods (Cao Kui, 2008).

Biomass Valorization and Esterification

2-Methyl-3-furoic acid derivatives, such as 2-furoic acid esters, are utilized in the flavoring, fragrance, and pharmaceutical industries. The esterification of 2-furoic acid using tungstophosphoric acid/zirconia composites as recyclable catalysts represents a green technology. This process underscores the compound's role in converting bio-based resources into valuable esters, highlighting its contribution to sustainability and environmental protection (Escobar et al., 2015).

Safety And Hazards

2-Methyl-3-furoic acid may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to use this substance only outdoors or in a well-ventilated area and to wear respiratory protection, protective gloves, protective clothing, eye protection, and face protection .

properties

IUPAC Name

2-methylfuran-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O3/c1-4-5(6(7)8)2-3-9-4/h2-3H,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFGQZVOVFIZRMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50288452
Record name 2-methyl-3-furoic acid
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Molecular Weight

126.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-3-furoic acid

CAS RN

6947-94-0
Record name 2-Methyl-3-furancarboxylic acid
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Record name NSC 55881
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Record name 6947-94-0
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Record name 2-methyl-3-furoic acid
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Synthesis routes and methods I

Procedure details

A first reaction mixture of chloroacetaldehyde dimethylacetal (300 g), water (400 mL) and 36% hydrochloric acid (40 mL) was stirred and brought to reflux. When the first reaction mixture became homogenous, it was cooled and added to a stirred solution of ethyl acetoacetate (260 g) and pyridine (500 mL) and left stirring at ambient temperature for 72 hours, to produce a second reaction mixture. The organic layer was then separated from the second reaction mixture and the aqueous layer was diluted with water and then extracted with methylene chloride. The combined organics were washed with 2N hydrochloric acid, followed by removal of the solvent. The residue was treated with a solution of sodium hydroxide (80 g) in water (700 mL) and ethanol (100 mL), to produce a third reaction mixture. After refluxing for 1 hour the third reaction mixture was poured into ice/water and acidified with hydrochloric acid. A cream colored precipitate formed. This precipitate was collected on a filter, washed with water and dried to give 2-methyl-3-furancarboxylic acid, 180 g. 100 g of the 2-methyl-3-furancarboxylic acid was added in portions to thionyl chloride (500 mL) and refluxed for 3 hours. Excess thionyl chloride was then distilled off to produce a residue. The residue was distilled using a water pump, to give 2-methyl-3-furanylcarboxylic chloride, bp. 62° C., 100 g.
Quantity
300 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
260 g
Type
reactant
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Quantity
500 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
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0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
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Synthesis routes and methods II

Procedure details

2-Methyl-3-furancarboxylic acid ethyl ester (10 g) was dissolved in ethanol (70 ml), and 1N aqueous sodium hydroxide (78 ml) was added. The mixture was stirred at room temperature and concentrated under reduced pressure. The residue was dissolved in water and washed with diethyl ether. The aqueous layer was acidified with 1N hydrochloric acid and extracted with ethyl acetate. The extract was washed with water and saturated aqueous sodium chloride, dried over anhydrous magnesium sulfate and concentrated under reduced pressure. Precipitated crystals were collected by filtration to give 2-methyl-3-furancarboxylic acid (5.5 g) as crystals.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
78 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

To a stirred solution of water (400 mL) and conc. hydrochloric acid (40 mL) is added chloroacetaldehyde-dimethylacetal (300 g) and brought to reflux. The homogenous solution was then added to a stirred cooled solution of ethyl acetoacetate (260 g. 2 mol) in pyridine (500 mL). This reaction mixture was allowed to stir overnight at ambient temperature. The lower layer of the reaction mixture was then removed and combined with the methylene chloride (2×100 mL) extract of the upper layer after dilution with an equal volume of water. The combined organics were washed with 1N HCl (200 mL), and evaporation of the solvent left the crude ester. Hydrolysis of this ester was accomplished by refluxing for 1 hour in ethanol (100 mL) and sodium hydroxide (50 g) in water (700 mL). The reaction mixture was then poured into water/ice (3 L) and acidified with hydrochloric acid to give a cream precipitate which was collected on a filter, washed with water and dried, to produce 180 g of 2-methyl-3-furoic acid, m.p. 105-106° C.
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
300 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
260 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two
Quantity
50 g
Type
reactant
Reaction Step Three
[Compound]
Name
water ice
Quantity
3 L
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
100 mL
Type
solvent
Reaction Step Six
Name
Quantity
700 mL
Type
solvent
Reaction Step Seven

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-3-furoic acid
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2-Methyl-3-furoic acid
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2-Methyl-3-furoic acid
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2-Methyl-3-furoic acid
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2-Methyl-3-furoic acid
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Citations

For This Compound
142
Citations
AJ Moreno‐Vargas, I Robina, R Demange… - Helvetica chimica …, 2003 - Wiley Online Library
… Coupling the pyrrolidine-2,3-diol moiety at C(5) of a 2-methyl-3-furoic acid moiety as in 3 and 4 generated more selective and more-potent glycosidase inhibitors. Most interesting is the …
Number of citations: 37 onlinelibrary.wiley.com
H Gilman, RR Burtner, EW Smith - Recueil des Travaux …, 1932 - Wiley Online Library
… 2-Methyl-3-furoic acid is admirably suited as a key-compound for determining, by absolute … The entering nuclear substituent of 2-methyl-3-furoic acid and its ethyl ester assumes, as …
Number of citations: 7 onlinelibrary.wiley.com
H Gilman, RR Burtner, EW Smith - Journal of the American …, 1933 - ACS Publications
It is rather astonishing that despite the long history of furan compounds very little is known definitely concerning orientationin the furan nucleus. There are several reasons for this. First, …
Number of citations: 8 pubs.acs.org
ER Alexander, S Baldwin - Journal of the American Chemical …, 1951 - ACS Publications
… chloride could be converted to 2-methyl-3-furoic acid by the action of ethanolic ammonia in a sealed tube. Although it was not possible to obtain the condensation product pure, they …
Number of citations: 6 pubs.acs.org
S Yu, G Beese, BA Keay - Journal of the Chemical Society, Perkin …, 1992 - pubs.rsc.org
… In summary, (1) the lithiation of 2-methyl-3-furoic acid and trapping the resulting dianion with … To a solution of 2-methyl3-furoic acid lo 6 (0.1 mmol) in THF at - 20 "C was added 2.0 equiv. …
Number of citations: 9 pubs.rsc.org
H Gilman, GF Wright - Journal of the American Chemical Society, 1932 - ACS Publications
… It is identical with the compound recently prepared by the decarboxylationof 5-chloro-2-methyl3-furoic acid.Sa The 2-chloro-5-methylfuran is of interest in connection with the …
Number of citations: 1 pubs.acs.org
JC Hanson, JHC Nayler, T Taylor… - Journal of the Chemical …, 1965 - pubs.rsc.org
… and was formulated as 5-o-chlorophenyl-2-methyl-3-furoic acid (V; R = H, R1 = C,H,Cl-o, R2 … The penicillin derived from the relatively unhindered 5-o-chlorophenyl2-methyl-3-furoic acid …
Number of citations: 5 pubs.rsc.org
T Kinoshita, T Miwa - Bulletin of the Chemical Society of Japan, 1978 - journal.csj.jp
… its PMR and mass spectra with those of the sample derivcd from 2-methyl-3-furoic acid. … The Birch Reduction of 2-Methyl-3-furoic Acid. To a mixture of 2-methyl-3-furoic acid (5.68 g) and …
Number of citations: 10 www.journal.csj.jp
R Maadadi, LM Pevzner, ML Petrov - Russian Journal of General …, 2015 - Springer
… Therefore, we decided to carry out the acylation with 5-acetyl-2-methyl-3-furoic acid, followed by the thiadiazole ring closing then. The latter approach failed as well: we could not obtain …
Number of citations: 3 link.springer.com
M Tada - Chemistry Letters, 1982 - journal.csj.jp
… stereochemistry of lactone ring each other, (±)-isoalantolactone and (±)-dihydrocallitrisin were synthesized stereoselectively by a route involving alkylation of 2-methyl-3-furoic acid and …
Number of citations: 13 www.journal.csj.jp

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